molecular formula C12H15NO3 B169170 Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate CAS No. 103500-22-7

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Cat. No.: B169170
CAS No.: 103500-22-7
M. Wt: 221.25 g/mol
InChI Key: VAZQQRNYILEOGE-UHFFFAOYSA-N
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Description

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3. It is also known by other names such as Cbz-1-Aminocyclopropylmethanol. This compound consists of a benzyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a hydroxymethyl group. The compound has a molecular weight of 221.25 g/mol and is primarily used for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclopropylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Aminocyclopropyl)methanol: A related compound with similar structural features but lacking the benzyl carbamate moiety.

    tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A derivative with a tert-butyl group instead of a benzyl group.

    (1-Aminocyclopropyl)methanol hydrochloride: The hydrochloride salt form of (1-Aminocyclopropyl)methanol.

Uniqueness

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its combination of a benzyl group and a cyclopropyl ring with a hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQQRNYILEOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623283
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103500-22-7
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(benzyloxycarbonylamino)cyclopropanecarboxylic acid (500 mg, 2.1 mmol) in tetrahydrofuran (5 mL) at 0° C. was added B2H6. THF (1M, 2.1 mL, 2.1 mmol). The mixture was stirred at ambient temperature overnight, treated with K2CO3 (1.0 g in 5 mL H2O) and extracted with methylene chloride (3×10 mL). The organic layer was washed with brine (10 mL) and dried over Na2SO4. After evaporating the solvent, the residue was by chromatography (1:1 ethyl acetate:hexane) to give the title compound as a white solid (200 mg, 43%). 1H-NMR (300 MHz, CDCl3) δ7.35 (m, 5H), 5.30 (br s, 1H), 5.10 (s, 2H), 3.61 (s, 2H), 3.02 (br s, 1H), 0.86 (s, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
B2H6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
solvent
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate (8.7 g, 33.0 mmol) in 50 mL of THF was slowly added at room temperature LiBH4 (2.26 g, 103.76 mmol) and the mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled to 0° C. and quenched by adding a 50% HOAc solution (10 mL). The reaction mixture was partitioned between 70 mL of water and 70 mL of diethyl ether. The organic phase was washed with saturated aqueous NaHCO3 solution (15 mL), brine (10 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the filtrate was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give benzyl 1-(hydroxymethyl)cyclopropylcarbamate (6.36 g, 87.1%) as a white solid. MS: (M+H)+=222.1; 1H NMR (300 MHz, CDCl3): δ 7.46-7.35 (m, 5H), 5.38 (brs, 1H), 5.19 (s, 2H), 3.71 (s, 2H), 0.96 (s, 4H).
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl chloroformate (0.17 mL, 0.0018 mol) was added to a solution of 1-[(benzyloxy)carbonyl]aminocyclopropanecarboxylic acid (0.35 g, 0.0015 mol) and triethylamine (0.25 mL, 0.0018 mol) in THF (5.0 mL) at −10° C. The mixture was stirred at RT for 30 min., filtered, and washed with THF. Sodium tetrahydroborate (0.11 g, 0.0030 mol) in water (1.0 mL) was added to the filtrate at 0° C., and stirred at RT for 2 h. The reaction mixture was carefully quenched with 1N HCl, and extracted with EtOAc. The extract was washed with saturated NaHCO3, brine, dried over MgSO4, filtered, and concentrated to give the crude product (0.32 g, 97%). LCMS: (M+H)=222.0, (M+Na)=244.0.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
97%

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